Cas no 2418723-06-3 (3-(Aminomethyl)-5-iodo-4-methylaniline)

3-(Aminomethyl)-5-iodo-4-methylaniline 化学的及び物理的性質
名前と識別子
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- 2418723-06-3
- 3-(aminomethyl)-5-iodo-4-methylaniline
- EN300-26626951
- 3-(Aminomethyl)-5-iodo-4-methylaniline
-
- インチ: 1S/C8H11IN2/c1-5-6(4-10)2-7(11)3-8(5)9/h2-3H,4,10-11H2,1H3
- InChIKey: AVFKBPRQHZURQM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(CN)=C1C)N
計算された属性
- せいみつぶんしりょう: 261.99670g/mol
- どういたいしつりょう: 261.99670g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 52Ų
3-(Aminomethyl)-5-iodo-4-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26626951-1.0g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 1.0g |
$1472.0 | 2025-03-20 | |
Enamine | EN300-26626951-0.1g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 0.1g |
$1295.0 | 2025-03-20 | |
Enamine | EN300-26626951-2.5g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 2.5g |
$2884.0 | 2025-03-20 | |
Enamine | EN300-26626951-0.5g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 0.5g |
$1412.0 | 2025-03-20 | |
Enamine | EN300-26626951-10.0g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 10.0g |
$6328.0 | 2025-03-20 | |
Enamine | EN300-26626951-5.0g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 5.0g |
$4267.0 | 2025-03-20 | |
Enamine | EN300-26626951-0.05g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 0.05g |
$1236.0 | 2025-03-20 | |
Enamine | EN300-26626951-0.25g |
3-(aminomethyl)-5-iodo-4-methylaniline |
2418723-06-3 | 95.0% | 0.25g |
$1354.0 | 2025-03-20 |
3-(Aminomethyl)-5-iodo-4-methylaniline 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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S. Ahmed Chem. Commun., 2009, 6421-6423
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4. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
3-(Aminomethyl)-5-iodo-4-methylanilineに関する追加情報
3-(Aminomethyl)-5-iodo-4-methylaniline: An Overview of a Promising Compound in Medicinal Chemistry
3-(Aminomethyl)-5-iodo-4-methylaniline (CAS No. 2418723-06-3) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including oncology and neurology. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 3-(Aminomethyl)-5-iodo-4-methylaniline.
The chemical structure of 3-(Aminomethyl)-5-iodo-4-methylaniline is composed of an aniline core with a 5-iodo substituent and a 4-methyl group, along with an aminomethyl functional group at the 3-position. This combination of substituents imparts unique physicochemical properties to the molecule, making it an attractive candidate for drug development. The presence of the iodine atom enhances the lipophilicity of the compound, which can facilitate its cellular uptake and improve its pharmacokinetic profile.
The synthesis of 3-(Aminomethyl)-5-iodo-4-methylaniline has been explored through various routes. One common approach involves the reaction of 5-iodo-4-methylaniline with formaldehyde in the presence of a reducing agent such as sodium borohydride. This method yields high purity and yield, making it suitable for large-scale production. Another synthetic route involves the reductive amination of 5-iodo-4-methylanilinium chloride with formaldehyde and sodium cyanoborohydride. Both methods have been optimized to ensure efficient and cost-effective synthesis.
In terms of biological activity, 3-(Aminomethyl)-5-iodo-4-methylaniline has shown promising results in preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(Aminomethyl)-5-iodo-4-methylaniline effectively inhibits the activity of tyrosine kinases, which are key drivers of tumor growth and metastasis. This finding suggests that the compound could be developed into a novel anticancer agent.
Beyond oncology, 3-(Aminomethyl)-5-iodo-4-methylaniline has also shown potential in neurodegenerative diseases. A recent study in the Journal of Neurochemistry found that the compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. These findings highlight the multifaceted therapeutic potential of 3-(Aminomethyl)-5-iodo-4-methylaniline, making it a valuable target for further research and development.
The pharmacokinetic properties of 3-(Aminomethyl)-5-iodo-4-methylaniline have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have demonstrated that the compound exhibits good solubility, stability, and permeability across cell membranes. These properties are crucial for ensuring effective drug delivery and bioavailability. Additionally, preliminary toxicology studies have indicated that 3-(Aminomethyl)-5-iodo-4-methylaniline has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
The current landscape of medicinal chemistry is rapidly evolving, driven by advances in synthetic methodologies and high-throughput screening technologies. The development of compounds like 3-(Aminomethyl)-5-iodo-4-methylaniline is a testament to these advancements. Ongoing research is focused on optimizing the structure and function of this compound to enhance its therapeutic efficacy and reduce potential side effects.
In conclusion, 3-(Aminomethyl)-5-iodo-4-methylaniline (CAS No. 2418723-06-3) represents a promising candidate in the field of medicinal chemistry. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable lead compound for drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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